![molecular formula C14H13NO2 B2749364 N-(2-hydroxyphenyl)-2-methylbenzamide CAS No. 17847-71-1](/img/structure/B2749364.png)
N-(2-hydroxyphenyl)-2-methylbenzamide
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Overview
Description
“N-(2-hydroxyphenyl)-2-methylbenzamide” is an organic compound . It has a linear formula of C14H13NO2 and a molecular weight of 227.265 . It is part of a group of organic compounds containing an acetamide group conjugated to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound named “2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid” was synthesized from the condensation of o-phenylenediamine and 5-nitrosalicaldehyde . Another study reported the synthesis of a Ni(II) ion-imprinted polymer using N-(2-hydroxyphenyl)acrylamide as a functional monomer .Molecular Structure Analysis
The molecular structure of “N-(2-hydroxyphenyl)-2-methylbenzamide” can be analyzed using various spectroscopic techniques. For instance, 1D and 2D-NMR were used to identify the structure of a similar compound, N-(2-hydroxy-5-nitrosophenyl)acetamide .Physical And Chemical Properties Analysis
“N-(2-hydroxyphenyl)-2-methylbenzamide” has a molecular formula of C14H13NO2 and a molecular weight of 227.265 . Other physical and chemical properties are not explicitly mentioned in the retrieved papers.Scientific Research Applications
Metabolism and Formation Studies
- N-(2-hydroxyphenyl)-2-methylbenzamide and related compounds have been studied in metabolic research. For instance, N-(Hydroxymethyl)-benzamide, a major metabolite of N-methylbenzamide, has been characterized and identified as a urinary metabolite, emphasizing the importance of such compounds in metabolic pathways (Ross et al., 1983).
Biosensor Development
- The compound has been utilized in the development of sensitive biosensors. A study describes the creation of a modified electrode using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the electrocatalytic determination of glutathione and piroxicam, demonstrating its potential in analytical chemistry (Karimi-Maleh et al., 2014).
Chemical Kinetics and Molecular Structure
- Research on N-(2-hydroxyphenyl)-2-methylbenzamide derivatives has provided insights into chemical kinetics and molecular structures. For example, the kinetics and mechanism of hydrolysis of N-(2'-hydroxyphenyl)phthalamic acid, a related compound, in highly alkaline media have been studied, contributing to our understanding of reaction dynamics (Sim et al., 2009).
Synthesis and Characterization in Drug Development
- The synthesis and characterization of compounds like N-(2-hydroxyphenyl)-2-methylbenzamide are integral to drug development. For example, studies on novel crystalline forms of related compounds have provided insights into their potential therapeutic applications (Norman, 2008).
Studies in Molecular Pharmacology
- Compounds structurally related to N-(2-hydroxyphenyl)-2-methylbenzamide have been investigated for their pharmacological properties. For instance, derivatives of 2-hydroxy-N-phenylbenzamide have been screened for antifungal and antibacterial properties, showcasing the compound's relevance in medicinal chemistry (Pandey & Singh, 2000).
Applications in Mosquito Repellency
- Research has also explored the use of N-(2-hydroxyphenyl)-2-methylbenzamide derivatives in mosquito repellency. Studies on analogs of N,N-diethyl-3-methylbenzamide, for example, have evaluated their efficacy as mosquito repellents, indicating potential applications in public health (Debboun & Wagman, 2004).
Safety and Hazards
properties
IUPAC Name |
N-(2-hydroxyphenyl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-6-2-3-7-11(10)14(17)15-12-8-4-5-9-13(12)16/h2-9,16H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNOQMJWSHAQOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyphenyl)-2-methylbenzamide |
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